molecular formula C10H15N B189048 2,3,5,6-Tetramethylaniline CAS No. 2217-46-1

2,3,5,6-Tetramethylaniline

Cat. No.: B189048
CAS No.: 2217-46-1
M. Wt: 149.23 g/mol
InChI Key: ZCZPJZYQBNOPLT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylaniline (CAS: 3102-87-2) is a tetra-substituted aniline derivative with methyl groups at the 2, 3, 5, and 6 positions of the benzene ring. It is structurally characterized by steric hindrance due to the symmetric placement of methyl groups, which significantly influences its electronic properties and reactivity. This compound is used in niche applications, including forensic chemistry for visualizing blood footprints and as a precursor in synthesizing advanced materials .

Properties

IUPAC Name

2,3,5,6-tetramethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZPJZYQBNOPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392645
Record name 2,3,5,6-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-46-1
Record name 2,3,5,6-Tetramethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Isomers: Substitution Pattern and Electronic Effects

  • N,N,2,6-Tetramethylaniline (CAS: 769-06-2): This isomer features methyl groups at the 2 and 6 positions and dimethyl substitution on the amine group. Nuclear magnetic resonance (NMR) studies reveal that its amino group acts as a weak electron donor, with a δ(¹³C-4) chemical shift of 124.72 ppm compared to benzene (128.5 ppm). This indicates a modest electron-donating effect, attributed to steric and electronic modulation by the methyl substituents .
  • N,N,3,5-Tetramethylaniline (CAS: 4913-13-7) :
    With methyl groups at the 3 and 5 positions and dimethylamine substitution, this compound exhibits a boiling point of 226–228°C. Its plasma-polymerized thin films (PPTMA) demonstrate a direct optical bandgap of 2.8 eV and a dielectric constant stable across a wide frequency range (100 Hz–1 MHz), making it suitable for low-dielectric applications in electronics .

  • 2,4,6-Trimethylaniline (CAS: 88-05-1) :
    Unlike the tetra-substituted variants, this compound has three methyl groups at the 2, 4, and 6 positions. It is a key intermediate in organic synthesis, particularly in forming crystalline salts like N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Its electron-donating ability is stronger than N,N,2,6-tetramethylaniline due to reduced steric hindrance .

Electronic and Steric Properties

  • Electron-Donating vs. Electron-Withdrawing Effects: Methyl groups in 2,3,5,6-tetramethylaniline exert a moderate electron-donating effect (+I effect), while halogenated derivatives (e.g., bromo or chloro) exhibit electron-withdrawing properties. For example, the amino group in N,N,2,6-tetramethylaniline has a substituent constant (σ) correlating with its δ(¹³C-4) value, following the equation: δ(¹³C-4) = 36.401σ + 135.922 (R = 0.9931) .
  • Steric Hindrance :
    The symmetric methyl substitution in this compound creates significant steric hindrance, reducing its reactivity in electrophilic aromatic substitution compared to less-substituted analogues like 2,4,6-trimethylaniline .

Physical Properties and Stability

Compound Boiling Point (°C) Melting Point (°C) Key Applications
This compound Not reported Not reported Forensic chemistry, materials
N,N,3,5-Tetramethylaniline 226–228 ~1.08 (estimate) Thin-film electronics
2,4,6-Trimethylaniline 235–237 12–14 Organic synthesis, crystal engineering

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